Divanadium(5+) pentafluoride
Description
Historical Context and Evolution of Vanadium Fluoride (B91410) Research
The investigation of vanadium pentafluoride (VF5) can be traced back to the early 20th century. In 1911, Ruff and Lickfett first reported its synthesis through the thermal disproportionation of vanadium tetrafluoride (VF4) at 650°C. wikiwand.comdrugfuture.com However, significant interest and more extensive studies into its physicochemical properties did not commence until the 1950s. wikipedia.org During this post-war period, researchers like Trevorrow, Clark, and Emeleus conducted foundational work on the preparation and characterization of VF5, often by direct fluorination of vanadium metal. drugfuture.comacs.org These early investigations established VF5 as a highly reactive and volatile compound, paving the way for a deeper understanding of its chemistry. wikipedia.org
Significance of Vanadium in Higher Oxidation State Fluoride Systems
Vanadium in its +5 oxidation state, as seen in vanadium pentafluoride, is of considerable chemical significance. The high oxidation state, stabilized by the strongly electronegative fluorine ligands, makes VF5 a powerful oxidizing and fluorinating agent. wikiwand.comwikipedia.orgontosight.ai This reactivity is a cornerstone of its utility in synthetic chemistry, where it can be used to fluorinate other substances, such as converting unsaturated polyfluoroolefins into polyfluoroalkanes or oxidizing elemental sulfur to sulfur tetrafluoride. wikiwand.comwikipedia.org Furthermore, fluoride and oxide ligands are particularly effective at stabilizing vanadium in its higher oxidation states (+4 and +5), which is a key aspect of its coordination chemistry. core.ac.uk The compound also acts as a Lewis acid, reacting with fluoride donors to form the hexafluorovanadate anion ([VF6]⁻). wikiwand.comwikipedia.org
Overview of Oligomeric and Polymeric Vanadium Fluoride Architectures
Vanadium(V) pentafluoride displays fascinating structural variations depending on its physical state, providing a direct link to the concept of multi-vanadium species.
Monomeric State: In the gas phase, VF5 exists as a discrete monomer. Electron diffraction studies have shown that it adopts a trigonal bipyramidal geometry with D3h symmetry. wikipedia.org
Polymeric State: In the solid state, VF5 transitions from a monomeric to a polymeric structure. wikipedia.org It forms infinite chains of octahedral VF6 units linked by cis-bridging fluoride ions. uwimona.edu.jm This polymeric architecture, (VF5)n, is a clear example of a multi-vanadium fluoride species. The vanadium centers are six-coordinate and octahedral. webelements.com
Beyond the simple polymeric form of VF5, research into vanadium oxyfluorides has revealed a rich variety of oligomeric structures, where a limited number of vanadium centers are linked together. Hydrothermal synthesis techniques have been particularly successful in creating new anions containing multiple vanadium atoms. rsc.org These complex ions showcase the diverse ways vanadium centers can assemble.
| Oligomer Type | Chemical Formula | Structural Description |
|---|---|---|
| Monomer | [VOF₄(H₂O)]²⁻ | A single vanadium center coordinated by oxygen, fluorine, and water. rsc.org |
| Dimer | [V₂O₂F₆(H₂O)₂]²⁻ | A two-vanadium unit with bridging and terminal ligands. rsc.org |
| Dimer | [V₂O₂F₈]⁴⁻ | Another dimeric structure with a different fluoride-to-vanadium ratio. rsc.org |
| Tetramer | [V₄O₄F₁₄]⁶⁻ | Isomeric forms of a four-vanadium cluster. rsc.org |
The geometry of these individual oligomers and polymers plays a crucial role in determining their resulting properties, such as magnetic behavior. researchgate.net
Current Research Frontiers in Multi-Vanadium Fluoride Species
Contemporary research in vanadium fluoride chemistry continues to expand into new and exciting areas. A significant frontier is the synthesis and characterization of novel, complex vanadium fluorides and oxyfluorides. rsc.org Scientists are exploring methods like hydrothermal and sol-gel techniques to create materials with unique structural motifs, including mixed-valence vanadium(4+/5+) oxide-fluorides and vanadium fluoride phosphates. nih.govrsc.orgresearchgate.net
These new materials are of interest for a variety of applications. For instance, vanadium-containing aluminum fluoride catalysts, prepared via sol-gel methods, have shown promise in selective oxidation reactions. rsc.org There is also ongoing research into vanadium-catalyzed C(sp³)-H fluorination reactions, which represents a highly valuable synthetic transformation. researchgate.net Concurrently, fundamental studies continue to refine our understanding of these species, with recent work in 2025 reporting on new electronic transitions in simple vanadium fluoride (VF) molecules. aip.org The intricate coordination chemistry of vanadium in fluorine-rich solutions, which involves a complex interplay of various V(IV) and V(V) species, remains an active area of investigation to improve processes like vanadium extraction. researchgate.net
Structure
2D Structure
Properties
Molecular Formula |
F5V2-5 |
|---|---|
Molecular Weight |
196.875 g/mol |
IUPAC Name |
vanadium;pentafluoride |
InChI |
InChI=1S/5FH.2V/h5*1H;;/p-5 |
InChI Key |
ASZVYJPNEDVQQI-UHFFFAOYSA-I |
Canonical SMILES |
[F-].[F-].[F-].[F-].[F-].[V].[V] |
Origin of Product |
United States |
Synthetic Methodologies for Complex Vanadium Fluoride Compounds
Direct Fluorination Techniques for High Oxidation State Vanadium
Direct fluorination is a fundamental and highly effective method for producing vanadium compounds where the metal is in its highest oxidation state, +5. This approach typically involves the reaction of vanadium metal or its derivatives with elemental fluorine at elevated temperatures.
Synthesis of Vanadium(V) Pentafluoride (VF₅) and Related Species
Vanadium(V) pentafluoride (VF₅) is a highly reactive, colorless volatile liquid and serves as a key precursor for other vanadium fluoride (B91410) compounds. wikipedia.org The most common synthesis involves the direct fluorination of vanadium metal. wikipedia.orgacs.org The reaction is typically carried out by passing fluorine gas over vanadium metal powder.
Reaction: 2 V + 5 F₂ → 2 VF₅ wikipedia.org
This method can be adapted for industrial-scale production by using elemental fluorine to fluorinate industrial concentrates and raw materials such as ferrovanadium (B77041) or vanadium(V) oxide. wikipedia.orgresearchgate.net
An alternative laboratory-scale synthesis involves the thermal disproportionation of vanadium tetrafluoride (VF₄) at 650 °C. This reaction yields solid vanadium trifluoride (VF₃) and volatile vanadium pentafluoride (VF₅), which can be separated by their different physical states. wikipedia.orgacs.org
Reaction: 2 VF₄ → VF₃ + VF₅ wikipedia.org
Vanadium(V) pentafluoride is a powerful fluorinating and oxidizing agent. acs.org It readily hydrolyzes in the presence of water, first forming vanadium(V) oxytrifluoride (VOF₃) and subsequently vanadium(V) oxide (V₂O₅). wikipedia.org
Hydrolysis Reactions:
VF₅ + H₂O → VOF₃ + 2 HF wikipedia.org
2 VOF₃ + 3 H₂O → V₂O₅ + 6 HF wikipedia.org
| Property | Value |
| Chemical Formula | VF₅ |
| Molar Mass | 145.934 g/mol |
| Appearance | Colorless solid/volatile liquid |
| Melting Point | 19.5 °C |
| Boiling Point | 48.3 °C |
| Structure (Gas Phase) | Monomeric, Trigonal Bipyramidal |
| Structure (Solid State) | Polymeric, Fluoride-bridged Octahedra |
Formation of Dimeric or Oligomeric Vanadium Fluorides (e.g., (VF₅)₂)
In the gas phase, Vanadium(V) pentafluoride exists exclusively as a monomer with a trigonal bipyramidal geometry. wikipedia.org However, in the solid state, it adopts a polymeric structure. This structure consists of infinite chains of VF₆ octahedra where vanadium centers are linked by cis-bridging fluoride atoms. wikipedia.orguwimona.edu.jm This polymeric chain, denoted as (VF₅)n, can be considered a macroscopic oligomer.
The formation of these chains is a consequence of the strong Lewis acidity of the VF₅ monomer, which leads to fluoride ion bridging between adjacent vanadium centers to achieve a more stable octahedral coordination geometry for each vanadium atom. wikipedia.orguwimona.edu.jm While discrete dimeric or small oligomeric species like (VF₅)₂ are not typically isolated as stable compounds under standard conditions, the polymeric chain represents the condensed-phase manifestation of this oligomerization tendency.
Hydrothermal and Solvothermal Synthesis Routes for Vanadium Fluoride Frameworks
Hydrothermal and solvothermal methods offer versatile routes to create complex vanadium fluoride frameworks, often incorporating organic molecules as templates or structure-directing agents (SDAs). researchgate.netacs.org These techniques involve reactions in water or other solvents at elevated temperatures and pressures, enabling the crystallization of novel extended structures.
Preparation of Chain-like Vanadium(III) Fluoride Structures
Exploratory hydrothermal synthesis in hydrofluoric acid (HF) solutions has successfully produced several new vanadium(III) fluorides that exhibit chain-like structural motifs. researchgate.net The use of different organic amines as SDAs directs the assembly of the vanadium fluoride units into distinct one-dimensional chains.
For example, compounds such as [NH₄]₂[VF₅] and [C₂N₂H₁₀][VF₅] have been synthesized, both of which feature infinite chains of trans corner-sharing VF₄F₂/₂ octahedra. researchgate.net Another compound, [C₄N₂H₆][VF₅]·H₂O, displays a different connectivity, with cis corner-sharing [VF₄F₂/₂]∞ chains. researchgate.net These structures highlight the influence of the organic template on the final crystal architecture. The solvothermal reactions of V₂O₅ with appropriate organoamines and HF at temperatures between 100–180°C have also yielded a variety of vanadium(III) and vanadium(IV) fluoride and oxyfluoride anions. researchgate.net
| Compound | Chain Structure |
| [NH₄]₂[VF₅] | Infinite chains of trans corner-sharing VF₄F₂/₂ octahedra. |
| [C₂N₂H₁₀][VF₅] | Infinite chains of trans corner-sharing VF₄F₂/₂ octahedra. |
| [C₄N₂H₆][VF₅]·H₂O | Infinite chains of cis corner-sharing [VF₄F₂/₂]∞ chains. |
Fluoride-assisted Stabilisation in Vanadium Complexes
Fluoride ions play a significant role in the stabilization of various vanadium complexes, particularly in aqueous or solvent-based systems. The high electronegativity and small size of the fluoride ion allow it to form strong bonds with vanadium centers. In hydrothermal and solvothermal syntheses, fluoride can act as a terminal ligand or a bridging ligand, facilitating the formation of stable, extended anionic frameworks. researchgate.net
The presence of fluoride in the reaction mixture can also influence the oxidation state of vanadium. For instance, in the synthesis of vanadium oxides, fluoride ions can promote the leaching of vanadium from precursors and stabilize specific oxidation states in the resulting complexes. researchgate.net Furthermore, fluoride can participate in the formation of complex anions like [VOF₄]⁻, which can be isolated and stabilized by large organic cations, as seen in the reaction of VOF₃ with imidazolium (B1220033) fluoride reagents. acs.org
Reactions Involving Vanadium Oxyfluorides as Precursors
Vanadium oxyfluorides, such as vanadium(V) oxytrifluoride (VOF₃) and vanadium dioxide fluoride (VO₂F), are important precursors for the synthesis of a wide range of vanadium fluoride and oxyfluoride compounds.
VOF₃ is a moisture-sensitive, yellowish-orange powder that is polymeric in the solid state but forms dimeric species upon evaporation. wikipedia.org It is a key intermediate in the hydrolysis of VF₅ and is widely used in organic synthesis for the oxidative coupling of phenols. wikipedia.orgwikipedia.org In coordination chemistry, VOF₃ dissolved in a solvent like acetonitrile (B52724) serves as a useful starting material for preparing six-coordinate complexes by reacting with various nitrogen and oxygen donor ligands. soton.ac.uk
VO₂F is an orange solid that can be synthesized from VOF₃. One method involves the reaction of VOF₃ with hexamethyldisiloxane. wikipedia.org
Reaction: (CH₃)₃SiOSi(CH₃)₃ + VOF₃ → VO₂F + 2 (CH₃)₃SiF wikipedia.org
Another route is the reaction between vanadium pentoxide and VOF₃. wikipedia.org
Reaction: V₂O₅ + VOF₃ → 3VO₂F wikipedia.org
These oxyfluoride precursors provide a versatile entry point into the synthesis of complex materials. For example, low-temperature hydrothermal reactions using V₂O₅ as a starting material in the presence of LiF and HF can lead to the formation of lithium vanadium oxyfluorides. nih.gov In these reactions, V₂O₅ is reduced, and the interplay between oxo and fluoro ligands directs the formation of different crystal structures, such as the layered, centrosymmetric Li₂VO₀.₅₅(H₂O)₀.₄₅F₅·2H₂O or the non-centrosymmetric Li₃VOF₅, which contains isolated [VOF₅]³⁻ octahedral units. nih.govd-nb.info
Synthesis of Fluorovanadate Complexes
The synthesis of fluorovanadate complexes involves various methodologies, often tailored to achieve specific anionic structures and coordination environments. A common approach involves the reaction of vanadium oxyfluoride (VOF₃) with tetraalkylammonium halide salts in an anhydrous solvent like acetonitrile (CH₃CN). This method has been successfully employed to produce new complexes with the general formula [VOF₃X]⁻, where X can be a fluoride, chloride, or bromide ion. researchgate.net For instance, reacting VOF₃ with (C₂H₅)₄NF, (CH₃)₄NCl, and (C₄H₉)₄NBr yields the corresponding [VOF₄]⁻, [VOF₃Cl]⁻, and [VOF₃Br]⁻ complexes. researchgate.net These reactions are typically characterized using elemental analysis, infrared (IR) spectroscopy, UV/Visible spectroscopy, and ¹⁹F NMR spectroscopy. researchgate.net
Another synthetic route involves the reaction of vanadium powder with hydrofluoric acid (HF) in the presence of other reagents. For example, the compound Ammoniumbis(hydroxylammonium) Pentafluoridooxidovanadate(IV), formulated as NH₄(NH₃OH)₂[VOF₅], was synthesized by reacting vanadium powder and solid hydroxylammonium fluoride (NH₃OHF) in a 40% HF solution. chem-soc.si This method highlights the use of aqueous solutions and specific fluoride salts to create complex fluorovanadate structures. chem-soc.si The resulting crystals can be analyzed by X-ray crystallography to determine their precise structure, such as bond lengths and angles. chem-soc.si
The synthesis of ammonium (B1175870) and hydrazinium (B103819) fluorovanadates has also been explored, leading to compounds like (NH₄)₃VF₆, (NH₄)₂VF₅, and (N₂H₅)₃VF₆. chem-soc.si These syntheses demonstrate the versatility of using different counter-ions to stabilize various fluorovanadate anions. chem-soc.si
Table 1: Examples of Synthesized Fluorovanadate Complexes
| Compound Formula | Precursors | Solvent/Medium | Analytical Methods | Reference |
|---|---|---|---|---|
| N(C₂H₅)₄[VOF₄] | VOF₃, (C₂H₅)₄NF | Anhydrous CH₃CN | Elemental Analysis, IR, UV/Vis, ¹⁹F NMR | researchgate.net |
| N(CH₃)₄[VOF₃Cl] | VOF₃, (CH₃)₄NCl | Anhydrous CH₃CN | Elemental Analysis, IR, UV/Vis, ¹⁹F NMR | researchgate.net |
| N(C₄H₉)₄[VOF₃Br] | VOF₃, (C₄H₉)₄NBr | Anhydrous CH₃CN | Elemental Analysis, IR, UV/Vis, ¹⁹F NMR | researchgate.net |
| NH₄(NH₃OH)₂[VOF₅] | Vanadium powder, NH₃OHF | 40% HF (aqueous) | X-ray Analysis, TG, DSC, Magnetic Susceptibility | chem-soc.si |
Incorporation of Fluoride Ions into Oxovanadate Structures
The incorporation of fluoride ions into oxovanadate structures significantly influences the resulting polyoxovanadate equilibria and can lead to the formation of novel species. researchgate.net In aqueous mixed-solvent systems, the presence of fluoride anions strongly intervenes in the polyoxovanadate equilibria, unlike other halides such as chloride, bromide, and iodide. researchgate.net This intervention facilitates the formation of distinct fluoride-incorporated polyoxovanadates, which can be isolated and characterized. researchgate.net
Through ⁵¹V NMR studies, researchers have identified and subsequently isolated fluoride-incorporated polyoxovanadates like {Et₄N}₄[V₇O₁₉F] and {Et₄N}₄[HV₁₁O₂₉F₂]. researchgate.net The polyanion [V₇O₁₉F]⁴⁻ is particularly noteworthy as it is an all-V(V) state polyoxovanadate containing both tetrahedral and square pyramidal vanadium units within a single anionic structure. researchgate.net This hybrid structure is significant as it may bridge the structural gap between metavanadates (based on tetrahedral units) and decavanadates (based on octahedral units). researchgate.net
Another example is the synthesis of a palladium-supported fluoride-incorporated dodecavanadate, {n-Bu₄N}₄[{Pd(NO₃)(DMSO)}₂V₁₂O₃₂(F)₂]·2DMSO. researchgate.net This compound was synthesized by the oxidation of decavanadate (B1236424) in the presence of fluoride ions and palladium nitrate (B79036) in dimethyl sulfoxide (B87167) (DMSO). researchgate.net The resulting structure consists of a dodecavanadate framework with two fluoride ions located inside. researchgate.net The incorporation of fluoride can also influence the electronic properties of the resulting materials, with density functional theory calculations showing that the fluoride ion can create a bond pathway that affects the magnetic interactions within the cluster. researchgate.net
Table 2: Examples of Fluoride-Incorporated Polyoxovanadates
| Compound Formula | Key Structural Features | Synthesis Condition | Characterization | Reference |
|---|---|---|---|---|
| {Et₄N}₄[V₇O₁₉F] | All V(V) state; contains both tetrahedral and square pyramidal vanadium units. | Presence of fluoride during acid addition to oxovanadate solution. | ⁵¹V NMR | researchgate.net |
| {Et₄N}₄[HV₁₁O₂₉F₂] | Fluoride-incorporated polyoxovanadate. | Presence of fluoride during acid addition to oxovanadate solution. | ⁵¹V NMR | researchgate.net |
| {n-Bu₄N}₄[{Pd(NO₃)(DMSO)}₂V₁₂O₃₂(F)₂]·2DMSO | Palladium-supported dodecavanadate with two internal fluoride ions. | Oxidation of decavanadate with F⁻ and Pd(NO₃)₂ in DMSO. | Single X-ray crystallography, ⁵¹V NMR | researchgate.net |
Novel Synthetic Approaches for Functional Vanadium Fluoride Materials
Novel synthetic approaches are being developed to create functional vanadium fluoride materials with unique structures and properties. Hydrothermal synthesis has proven to be an effective method for preparing novel vanadium(IV) oxyfluorides. This technique has yielded materials featuring 'ladder'-like chains of edge- and corner-sharing V(O/F) octahedra. acs.org Examples include CsVOF₃, RbVOF₃, and (bpeH₂)₁/₂[VOF₃] (where bpe is trans-1,2-bis(4-pyridyl)-ethylene). acs.org The inclusion of an organic structure-directing agent, as in the case of (bpeH₂)₁/₂[VOF₃], can influence both the conformation of the inorganic ladders and their packing within the crystal structure. acs.org
Ionothermal synthesis, which utilizes ionic liquids as both solvent and template, represents another promising approach. This method has been used to prepare an organically-templated vanadium(IV) oxyfluoride, [pyH][V₂O₂F₅], which possesses a novel layered structure. researchgate.net It is suggested that ionothermal synthesis may be a more effective route to creating extended network structures in these systems compared to more traditional hydrothermal methods. researchgate.net An exploratory study using ionic liquids (ILs) and deep eutectic mixtures (DESs) as reaction media successfully produced several known and novel vanadium (oxy)fluorides, demonstrating the versatility of this approach. researchgate.net
The interplay between oxo and fluoro ligands can also be exploited to create materials with specific properties, such as non-centrosymmetric (NCS) structures, which are of interest for applications like second-harmonic generation. mdpi.com By carefully controlling reaction conditions such as time and temperature under hydrothermal conditions, it is possible to synthesize different polymorphs, including both centrosymmetric and non-centrosymmetric crystals, from the same reactant composition. mdpi.com For instance, in the Li-V-O-F system, a non-centrosymmetric oxy-fluoride was achieved through prolonged reaction times under mild hydrothermal conditions. mdpi.com
Table 3: Novel Synthetic Approaches and Resulting Materials
| Synthetic Approach | Example Compound | Key Structural Feature | Potential Application/Significance | Reference |
|---|---|---|---|---|
| Hydrothermal Synthesis | CsVOF₃, RbVOF₃ | 'Spin-ladder'-like chains of V(O/F) octahedra. | Study of magnetic interactions in low-dimensional systems. | acs.org |
| Hydrothermal Synthesis with Organic Template | (bpeH₂)₁/₂[VOF₃] | Ladder conformation influenced by organic agent. | Control over crystal packing and structure. | acs.org |
| Ionothermal Synthesis | [pyH][V₂O₂F₅] | Novel layered structure from condensation of ladder-like units. | Potential for creating extended network structures. | researchgate.net |
| Hydrothermal Control | Non-centrosymmetric Li-V-O-F phase | Acentric polyhedra alignment. | Materials for second-harmonic generation. | mdpi.com |
Structural Elucidation and Advanced Characterization of Vanadium Fluoride Species
Crystallographic Analysis of Multi-Vanadium Fluoride (B91410) Architectures
The solid-state structures of vanadium fluorides reveal a tendency towards forming extended, multi-vanadium architectures. A prime example is Vanadium(V) fluoride (VF₅), which, in its solid form, does not exist as discrete molecules. Instead, it adopts a polymeric structure characterized by infinite chains of molecules. uwimona.edu.jmuwimona.edu.jm In this arrangement, each vanadium(V) center is approximately octahedral, achieving this coordination by linking to neighboring units through cis-bridging fluoride ions. uwimona.edu.jmuwimona.edu.jm This tendency for association is also suggested by the high viscosity of liquid VF₅, which indicates that intermolecular association via fluorine bridges is a significant process. ubc.cadtic.mil
X-ray diffraction studies are instrumental in revealing the three-dimensional regularity of polymeric materials. niscpr.res.in In the case of solid Vanadium(V) fluoride, such analyses have confirmed its polymeric nature. The structure consists of infinite chains where VF₆ octahedra are linked together. ubc.ca The linkage is formed by cis-bridging fluoride ligands, creating a continuous, one-dimensional polymer. uwimona.edu.jmuwimona.edu.jm This polymeric, fluorine-bridge-bonded structure is a key characteristic of VF₅ in the condensed phase, distinguishing it sharply from its gaseous state. ubc.cawikipedia.org
The structural chemistry of vanadium extends to a diverse array of hybrid vanadium oxyfluorides, many of which exhibit complex, multi-vanadium architectures. researchgate.net Research using ionothermal and solvothermal synthesis methods has produced a series of 14 novel vanadium(IV) oxyfluoride (VOF) materials, all of which are derived from the condensation of a dimeric structural motif. rsc.orgnih.govrsc.org These compounds showcase significant structural diversity and can be categorized into three main groups based on their extended structures: layers, ladder-like chains, and single chains. rsc.orgnih.govrsc.org
This structural variety underscores the complexity and adaptability of vanadium oxyfluoride chemistry, where the interplay of organic templates and inorganic building blocks leads to a rich collection of multi-vanadium architectures. rsc.orgnih.govrsc.org
Table 1: Structural Classification of Novel Hybrid Vanadium(IV) Oxyfluorides
| Structural Type | Compound Formula |
| Layer Structures | VOF-1 “[HN₂C₇H₆][V₂O₂F₅]” |
| VOF-2 “[HN₂C₄H₄][V₂O₂F₅]” | |
| VOF-3 “[HN₂C₃H₄][V₂O₂F₅]” | |
| VOF-4 “V₂(N₂C₄H₄)O₂F₄” | |
| Ladder-Like Structures | VOF-5 “[NH₄(HN₂C₃H₄)][V₂O₂F₆]” |
| VOF-6 “[K(HN₂C₃H₄)][V₂O₂F₆]” | |
| VOF-7 “[HNH₂CH₂CH₃][VOF₃]” | |
| VOF-8 “[HN₂C₇H₆][VOF₃]” | |
| VOF-9 “[H₂N₂C₄H₆][V₂O₂F₆]” | |
| VOF-10 “β-RbVOF₃” | |
| VOF-11 “α-KVOF₃” | |
| VOF-12 “β-KVOF₃” | |
| VOF-13 “[H₂(NH₂)₂(CH₂)₂][V₂O₂F₆]” | |
| Chain Structure | VOF-14 “[H₂N₂C₆H₁₂][V₂O₂F₇]” |
Data sourced from Aidoudi et al., 2014. rsc.orgnih.govrsc.org
The fluoride ion is a "hard" ligand well-suited to act as a bridge between "hard" metal ions like those of the early transition metals. nih.gov This bridging capability is fundamental to the formation of extended structures in vanadium fluorides. In the polymeric chains of solid VF₅, fluoride ligands serve as the crucial links connecting the octahedral vanadium centers. uwimona.edu.jmuwimona.edu.jm Similarly, in the layered and ladder-like structures of hybrid vanadium oxyfluorides, the condensation of dimeric [V₂O₂F₈]⁴⁻ building units occurs through the sharing of bridging fluorine atoms to form the infinite chains and layers. rsc.org The use of kinetically robust metal-fluoride complexes as building blocks in synthesis has proven to be a successful strategy for creating novel polynuclear and polymeric systems connected by unsupported bridging fluoride ligands. nih.gov
Gas-Phase Molecular Structures of Vanadium Fluoride Monomers
In contrast to its polymeric solid-state structure, Vanadium(V) fluoride is exclusively monomeric in the gas phase. uwimona.edu.jmwikipedia.org The molecular structure of gaseous VF₅ has been determined by electron diffraction studies. wikipedia.orgacs.org These investigations revealed that the molecule adopts a trigonal bipyramidal geometry with D₃h symmetry. wikipedia.orgacs.org This structure features two distinct types of V-F bonds: two axial bonds and three equatorial bonds. The studies indicate a slight difference in the lengths of these bonds, with the axial bonds being marginally longer than the equatorial ones. acs.org
Table 2: Gas-Phase Molecular Structure Parameters for VF₅
| Parameter | Value (Å) | Uncertainty (2σ) |
| V-F (equatorial) | 1.708 | 0.005 |
| V-F (axial) | 1.734 | 0.007 |
Data from Hagen et al., based on a D₃h model. acs.org
Theoretical and Experimental Studies on Bonding in Vanadium Fluoride Compounds
The bonding in vanadium fluoride compounds has been investigated through a combination of experimental techniques and theoretical calculations. Experimental evidence from viscosity measurements of liquid VF₅ points to strong intermolecular forces, likely arising from fluorine bridge bond formation. ubc.cadtic.mil In the gas phase, electron diffraction provides precise experimental data on bond lengths and molecular geometry. acs.org
Theoretical studies, employing methods such as density functional theory (DFT), offer deeper insights into the electronic structure and bonding characteristics. fluorine1.ru These computational approaches are used to calculate molecular geometries, vibrational frequencies, and to perform detailed analyses of the bonding patterns, such as through Natural Bond Orbital (NBO) analysis. fluorine1.ru
Natural Bond Orbital (NBO) analysis is a theoretical method used to study chemical bonding by providing a localized, Lewis-like picture of the electron density. fluorine1.ruwisc.edu It involves analyzing atomic charges, bond orders, and the hybridization of atomic orbitals. fluorine1.ru
A theoretical study on Vanadium(III) fluoride (VF₃) using DFT at the B3LYP/LANL2DZ level provides an example of NBO analysis applied to a vanadium fluoride compound. fluorine1.ru The calculations revealed details about the hybridization of the vanadium and fluorine orbitals and the nature of the V-F bonds. fluorine1.ru
Table 3: NBO Analysis Results for Vanadium(III) Fluoride (VF₃)
| Atom | Natural Charge (e) | Core | Valence | Rydberg | Total |
| V | +1.86804 | 12.00000 | 3.10269 | 0.02927 | 15.13196 |
| F | -0.62268 | 2.00000 | 7.62121 | 0.00147 | 9.62268 |
| F | -0.62268 | 2.00000 | 7.62121 | 0.00147 | 9.62268 |
| F | -0.62268 | 2.00000 | 7.62121 | 0.00147 | 9.62268 |
Data adapted from Rahmani, A., 2013. fluorine1.ru
Analysis of V-F Bond Characteristics
The nature of the vanadium-fluorine (V-F) bond in Divanadium(5+) pentafluoride, more commonly known as Vanadium(V) fluoride (VF₅), is significantly influenced by its physical state. In the solid state, the compound adopts a polymeric structure, forming infinite chains where vanadium centers are octahedrally coordinated and linked by cis-bridging fluoride atoms. uwimona.edu.jm In contrast, in the gas phase, Vanadium(V) fluoride exists as a discrete monomer. uwimona.edu.jmwikipedia.org
Electron diffraction studies of gaseous VF₅ have determined that the monomer adopts a trigonal bipyramidal geometry, consistent with D₃h symmetry. wikipedia.orgacs.org This geometry results in two distinct types of V-F bonds: two axial bonds (V-Fₐₓ) and three equatorial bonds (V-Fₑq). Research has shown that the axial bonds are slightly longer than the equatorial bonds. acs.org Detailed distance and amplitude values from these studies provide a precise characterization of the V-F bond lengths in the gaseous monomer. acs.org
Table 1: V-F Bond Lengths in Gaseous Vanadium(V) Fluoride Monomer
| Bond Type | Bond Length (rₐ) in Angstroms (Å) |
|---|---|
| V-F (equatorial) | 1.708 (± 0.005) |
| V-F (axial) | 1.734 (± 0.007) |
Data sourced from electron diffraction studies. acs.org
Further insight into the V-F bond characteristics is provided by vibrational spectroscopy. Matrix-isolation infrared spectroscopy studies performed on monomeric VF₅ have identified the key V-F stretching modes. When isolated in a nitrogen matrix, the compound exhibits prominent infrared bands at 806 cm⁻¹ and 769 cm⁻¹. rsc.org These frequencies are assigned to the stretching vibrations of the vanadium-fluorine bonds in the trigonal bipyramidal structure. rsc.org The presence of distinct stretching frequencies is consistent with the different bond environments (axial and equatorial) within the molecule.
Table 2: V-F Stretching Frequencies for Monomeric VF₅
| Vibrational Mode | Frequency (cm⁻¹) |
|---|---|
| V-F Stretch 1 | 806 |
| V-F Stretch 2 | 769 |
Data from infrared spectroscopy in a nitrogen matrix. rsc.org
Table of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | V₂F₅ (as implied by name) |
| Vanadium(V) fluoride | VF₅ |
| Vanadium tetrafluoride | VF₄ |
| Vanadium trifluoride | VF₃ |
| Vanadium oxyfluoride | VOF₃ |
| Vanadium(V) oxide | V₂O₅ |
| Sulfur tetrafluoride | SF₄ |
| Potassium hexafluorovanadate | KVF₆ |
| Hydrofluoric acid | HF |
| Chlorine | Cl₂ |
| Bromine | Br₂ |
| Water | H₂O |
| Sulfur | S |
Spectroscopic Investigations of Vanadium Fluoride Systems
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular vibrations of vanadium fluoride (B91410) compounds. ksu.edu.sa These vibrations are sensitive to factors such as bond strength, atomic mass, and molecular geometry. ksu.edu.sa
The assignment of vibrational frequencies to specific bond stretches, particularly V-F and V-O, is fundamental to understanding the structure of vanadium fluoride and oxyfluoride species. In studies of vanadates, which are compounds containing vanadium and oxygen, distinct vibrational modes are observed. For instance, the Raman spectra of minerals containing the decavanadate (B1236424) anion, (V₁₀O₂₈)⁶⁻, show intense bands corresponding to the symmetric stretching of V=O bonds. researchgate.net Specifically, in the mineral pascoite, Raman bands observed at 991, 965, 958, and 905 cm⁻¹ are attributed to the vibrations of four distinct VO₆ sites. researchgate.net
In vanadium oxyhalide compounds like VOF₃, computational studies have been employed to predict vibrational modes, which show good agreement with experimental data. nih.gov For vanadium oxide clusters, infrared photodissociation (IR-PD) spectroscopy has been utilized to measure vibrational frequencies. For example, a common V–O–V–O ring motif is suggested for divanadium oxide anions from V₂O₃⁻ to V₂O₇⁻. hu-berlin.de
The following table summarizes characteristic vibrational frequencies for various vanadium-oxygen bonds:
| Bond Type | Vibrational Frequency (cm⁻¹) | Spectroscopic Technique | Reference |
| V⁵⁺=O stretch | 991 | Raman | researchgate.net |
| V⁴⁺=O stretch | 961 | Raman | researchgate.net |
| O–V–O stretch (in VO₆) | 925 | Raman | researchgate.net |
| V–O–V asymmetric stretch | 830 | Raman | researchgate.net |
| V=O stretch (in VOF₃) | - | - | nih.gov |
This table is based on data from Raman spectroscopic studies of vanadates and computational studies of vanadium oxyhalides.
The analysis of vibrational modes in vanadium fluoride and related clusters provides valuable information about their geometric structures. hu-berlin.de For divanadium oxide cluster anions, a common V–O–V–O ring structure has been proposed based on spectroscopic data. hu-berlin.de In molten salt mixtures of M₂SO₄–V₂O₅ (where M is K or Cs), Raman spectroscopy indicates the presence of polymeric vanadium complexes composed of VO and VO(SO₄) units. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for investigating the local environment of specific nuclei within a molecule. For vanadium fluoride systems, both ¹⁹F and ⁵¹V NMR are particularly informative.
¹⁹F NMR spectroscopy is highly sensitive to the chemical environment of fluorine atoms, making it an excellent tool for studying fluorovanadate complexes. nih.gov The chemical shifts in ¹⁹F NMR spectra can provide detailed information about the coordination of fluoride ions to the vanadium center. nih.govrsc.org Studies on hexafluorometallates have utilized ¹⁹F NMR to characterize the octahedral AF₆²⁻ ions in solution. rsc.org The sensitivity of ¹⁹F NMR is significant, being 83% of that of ¹H NMR, and its large chemical shift dispersion allows for the resolution of signals from multiple fluorine environments. nih.gov
Theoretical calculations, such as ab initio molecular dynamics simulations, are often employed to predict ¹⁹F NMR chemical shifts and aid in the assignment of complex spectra. nih.gov For instance, in tin(IV) fluoro-complexes, ¹⁹F NMR has been used to characterize a wide range of SnF₆₋ₙXₙ²⁻ anions in solution. rsc.org
The ⁵¹V nucleus, with a natural abundance of 99.75%, is amenable to NMR studies despite being a quadrupolar nucleus (I = 7/2). wikipedia.org ⁵¹V NMR spectroscopy is a powerful method for determining the oxidation state and coordination environment of vanadium in various complexes. acs.orgnih.gov The chemical shift range in ⁵¹V NMR is extensive, making it highly sensitive to changes in the electronic structure around the vanadium atom. wikipedia.org
Solid-state ⁵¹V NMR, in conjunction with density functional theory (DFT) calculations, has been used to investigate the local vanadium environment in complexes. nih.govnih.gov These studies have shown that both the quadrupolar coupling constant and the chemical shift anisotropy are sensitive to the coordination geometry and can be used to understand the electronic charge distribution at the vanadium center. nih.gov For example, in a series of oxovanadium(V) complexes that mimic the active site of vanadium haloperoxidases, the ⁵¹V magic angle spinning (MAS) NMR spectra are dominated by anisotropic quadrupolar and chemical shielding interactions. udel.edu
The following table provides examples of ⁵¹V NMR chemical shifts for different vanadate (B1173111) species:
| Vanadium Species | ⁵¹V Chemical Shift (ppm) | Reference |
| VOCl₃ | 0 | wikipedia.org |
| [VO₄]³⁻ | -541 | wikipedia.org |
| [HVO₄]²⁻ | -534 | wikipedia.org |
| Decavanadate | -422, -502, -519 | wikipedia.org |
Chemical shifts are referenced to VOCl₃.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Vanadium(IV) Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively applicable to species with one or more unpaired electrons. utexas.edu Vanadium(IV) complexes, which have a d¹ electron configuration, are paramagnetic and therefore well-suited for EPR studies. udel.edu
The EPR spectra of V(IV) complexes provide detailed information about the electronic structure and the ligand environment around the vanadium ion. udel.edu The interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2) results in a characteristic eight-line hyperfine splitting pattern in the EPR spectrum. udel.educore.ac.uk This hyperfine structure is a powerful diagnostic tool for identifying the presence of V(IV) and for probing its coordination. core.ac.uk
EPR spectroscopy has been instrumental in establishing that vanadium in oil is present as V⁴⁺ in the form of vanadyl complexes (VO²⁺). core.ac.uk The technique has also been used to study the structure of vanadyl-porphyrin complexes. core.ac.uk In frozen solutions or powdered samples, the anisotropy of the g-tensor and hyperfine coupling constants can be observed, providing further details about the symmetry of the complex. udel.edu
Electronic Absorption Spectroscopy (UV/Vis)
The electronic absorption spectrum of Divanadium(5+) pentafluoride, more commonly known as Vanadium(V) pentafluoride (VF₅), is dictated by its electronic configuration. The vanadium atom in this molecule is in a +5 oxidation state, which results in a d⁰ electron configuration. Consequently, the electronic transitions typically responsible for color in transition metal complexes, known as d-d transitions, are not possible. stemed.sitelibretexts.org This lack of absorption in the visible portion of the electromagnetic spectrum is consistent with the physical observation of Vanadium(V) pentafluoride as a colorless liquid. wikipedia.orgshef.ac.uk
The spectrum is instead characterized by intense absorptions in the ultraviolet (UV) region. rsc.org These absorptions are assigned to ligand-to-metal charge-transfer (LMCT) transitions. rsc.orglibretexts.org An LMCT transition involves the promotion of an electron from a molecular orbital that is primarily ligand-based in character to one that is primarily metal-based. In the case of VF₅, this corresponds to the transfer of an electron from a fluorine p-orbital to an empty d-orbital on the vanadium center. rsc.org
Detailed research on monomeric Vanadium(V) pentafluoride isolated in an inert-gas matrix has allowed for the first recording and assignment of its UV-visible spectrum. rsc.org In the gas phase, the molecule possesses a D₃h symmetric trigonal bipyramidal geometry. wikipedia.org The electronic spectrum of this matrix-isolated VF₅ shows no absorption bands below 36,000 cm⁻¹. rsc.org The observed high-energy bands are attributed to charge transfer from fluorine π-orbitals to the empty e" and e' orbitals of the vanadium atom. rsc.org
The specific assignments for the observed absorption bands are detailed in the table below.
| Absorption Maximum (cm⁻¹) | Absorption Maximum (nm) | Tentative Assignment | Transition Type |
|---|---|---|---|
| 36,000 | ~278 | π(F) → e"(V) | Ligand-to-Metal Charge-Transfer (LMCT) |
| 42,400 | ~236 | π(F) → e"(V) | Ligand-to-Metal Charge-Transfer (LMCT) |
| 50,000 | ~200 | π(F) → e'(V) | Ligand-to-Metal Charge-Transfer (LMCT) |
Reactivity and Mechanistic Studies of Vanadium Fluoride Compounds
Fluorination Reactions Mediated by Vanadium(V) Fluoride (B91410)
Vanadium(V) fluoride is a potent fluorinating agent capable of fluorinating both inorganic and organic substances. wikiwand.comwikipedia.org Its reactivity in this regard is a key feature of its chemical profile. For instance, it readily fluorinates elemental sulfur to produce sulfur tetrafluoride, in a reaction where VF₅ also acts as an oxidizing agent. wikiwand.com It is also employed to convert unsaturated polyfluoroolefins into polyfluoroalkanes. wikipedia.org
The fluorination of metallic vanadium itself with fluorine gas (F₂) is a primary method for synthesizing vanadium(V) fluoride. webelements.com
| Reactant | Product(s) | Reaction Equation | Reference |
|---|---|---|---|
| Sulfur (S) | Vanadium(IV) fluoride (VF₄), Sulfur tetrafluoride (SF₄) | S + 4 VF₅ → 4 VF₄ + SF₄ | wikiwand.com |
| Vanadium (V) | Vanadium(V) fluoride (VF₅) | 2 V + 5 F₂ → 2 VF₅ | wikipedia.org |
| Unsaturated Polyfluoroolefins | Polyfluoroalkanes | Not specified | wikipedia.org |
Oxidation-Reduction Chemistry Involving Vanadium Fluorides
The chemistry of vanadium is notable for the accessibility of four adjacent oxidation states, from +2 to +5. wikipedia.orglibretexts.org Vanadium(V) compounds, including VF₅, are oxidizing agents. wikipedia.org The high oxidation state of +5 in vanadium(V) fluoride makes it a strong oxidant. wikiwand.comshef.ac.uk
This oxidizing power is evident in its reaction with sulfur, where vanadium is reduced from the +5 to the +4 oxidation state, forming vanadium(IV) fluoride (VF₄), while sulfur is oxidized. wikiwand.com Another significant redox reaction is the disproportionation of vanadium tetrafluoride at 650 °C, which yields both vanadium(III) fluoride and vanadium(V) fluoride, demonstrating the relative stability of the +3 and +5 states under these conditions. wikipedia.org
| Reaction Type | Reactant(s) | Product(s) | Change in Vanadium Oxidation State | Reference |
|---|---|---|---|---|
| Oxidation of Sulfur | VF₅, S | VF₄, SF₄ | +5 → +4 | wikiwand.com |
| Disproportionation | VF₄ | VF₃, VF₅ | +4 → +3 and +5 | wikipedia.org |
Lewis Acidity and Adduct Formation of Vanadium Pentafluoride
Like many metal halides, vanadium(V) fluoride acts as a Lewis acid, meaning it can accept electron pairs from a Lewis base. wikiwand.comwikipedia.org This property is clearly demonstrated by its reaction with fluoride ion donors, such as potassium fluoride (KF), to form the stable hexafluorovanadate anion ([VF₆]⁻). wikiwand.comwikipedia.org In this reaction, the VF₅ molecule accepts a fluoride ion to complete the vanadium atom's coordination sphere, resulting in an octahedral complex. wikiwand.com Research has also shown that vanadium(V) fluoride can form a 1:1 complex with selenium tetrafluoride. ubc.ca While it exhibits these acidic properties, it is considered a weaker Lewis acid that primarily engages in oxidative and fluorinating reactions. wikiwand.com
Hydrolysis Pathways and Stability in Aqueous Environments
Vanadium(V) fluoride is sensitive to moisture and undergoes hydrolysis in the presence of water. wikiwand.com The hydrolysis process occurs in a stepwise manner. The initial reaction with water produces vanadium(V) oxytrifluoride (VOF₃) and hydrogen fluoride (HF). wikiwand.comwikipedia.org This oxyhalide is then susceptible to further hydrolysis, which ultimately yields the binary oxide, vanadium(V) oxide (V₂O₅), and additional hydrogen fluoride. wikiwand.comwikipedia.org The presence of a base will accelerate the hydrolysis process. wikiwand.com In acidic solutions, vanadium(V) can exist as the dioxovanadium(V) ion, [VO₂]⁺. chemguide.co.uk
The hydrolysis pathway can be summarized as follows:
Initial Hydrolysis: VF₅ + H₂O → VOF₃ + 2 HF wikiwand.comwikipedia.org
Complete Hydrolysis: 2 VOF₃ + 3 H₂O → V₂O₅ + 6 HF wikiwand.comwikipedia.org
Despite this reactivity towards water, VF₅ can be dissolved in alcohols. wikiwand.com
Ligand Exchange and Coordination Chemistry with Diverse Donor Ligands
The coordination chemistry of vanadium is versatile, with its halides readily forming octahedral complexes with various ligands. wikipedia.org Vanadium(V) fluoride participates in ligand exchange and coordination reactions, forming complexes with a range of donor ligands. rsc.org
Vanadium(V) fluoride forms complexes with organic chelating ligands. Studies have characterized complexes of the related VOF₃ species with bidentate N-donor ligands like 2,2'-bipyridine (B1663995) (bipy) and 1,10-phenanthroline (B135089) (phen), resulting in pseudo-octahedral structures such as [VOF₃(bipy)] and [VOF₃(phen)]. rsc.orgsoton.ac.uk The interaction of vanadium with redox-active N-heterocyclic organic ligands, such as bipyrimidine, has been shown to tune the final oxidation state of the vanadium center in the resulting coordination network. nsf.gov
A key feature of the Lewis acidity of vanadium(V) fluoride is its ability to form anionic fluorovanadate complexes. wikiwand.com The most prominent example is the reaction with a source of fluoride ions, like potassium fluoride, to yield the hexafluorovanadate (V) ion, [VF₆]⁻, in the salt KVF₆. wikiwand.comwikipedia.org This complex features a central vanadium atom in a +5 oxidation state with an octahedral geometry. shef.ac.uk In the presence of nitryl fluoride, vanadium tetrafluoride can be oxidized to form the nitryl salt NO₂VF₆, which also contains the [VF₆]⁻ anion. ubc.ca
Theoretical and Computational Chemistry of Vanadium Fluorides and Clusters
Density Functional Theory (DFT) Calculations for Structural Optimization
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for the structural optimization of vanadium fluoride (B91410) compounds due to its balance of computational cost and accuracy. DFT calculations can predict molecular geometries, energies, and other properties by approximating the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interactions.
Molecular Geometry and Energetics
Different functionals, such as hybrid functionals (e.g., B3LYP) or meta-GGA functionals, may be employed depending on the specific properties being investigated. The energetics of these optimized structures provide insights into their relative stabilities and the feasibility of their formation.
Table 1: Representative DFT Functionals for Vanadium Compound Calculations This table is for illustrative purposes and actual choice of functional depends on the specific system and properties of interest.
| Functional Type | Examples | Typical Application |
| Hybrid GGA | B3LYP, PBE0 | Geometries, energies, and vibrational frequencies of main group and transition metal compounds. |
| Meta-GGA | M06-2X, TPSS | Improved thermochemistry and kinetics, particularly for systems with non-covalent interactions. |
| Range-separated Hybrid | ωB97X-D | Systems where long-range interactions are important. |
Click on the functional type to learn more about its applications.
Prediction of Vibrational Frequencies
Once a molecular geometry is optimized using DFT, the vibrational frequencies can be calculated. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates, which yields the Hessian matrix. Diagonalizing this matrix provides the normal modes of vibration and their corresponding frequencies.
These predicted vibrational frequencies are crucial for several reasons:
Characterization of Stationary Points: Real, positive frequencies indicate that the optimized structure corresponds to a true energy minimum. The presence of imaginary frequencies suggests a transition state or a higher-order saddle point.
Comparison with Experimental Data: Calculated vibrational spectra can be compared with experimental infrared (IR) and Raman spectra to validate the computed structure.
Thermodynamic Properties: Vibrational frequencies are used to calculate thermodynamic quantities such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.
Scaling factors are often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and the approximations inherent in the DFT method.
Electronic Structure Analysis and Bonding Characterization
Understanding the electronic structure and bonding in vanadium fluorides is key to explaining their reactivity and properties. Computational methods provide detailed insights that are often difficult to obtain experimentally.
Orbital Interactions and Charge Distribution
The nature of the chemical bonds in vanadium fluoride clusters can be analyzed through various computational techniques. Natural Bond Orbital (NBO) analysis is a common method used to study orbital interactions and charge distribution. NBO analysis provides a localized picture of bonding, including the hybridization of atomic orbitals and the charge transfer between atoms. This allows for a quantitative description of the covalency and ionicity of the V-F bonds and any V-V interactions in clusters.
The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also critical. The energy and character of these frontier orbitals are fundamental to understanding the chemical reactivity and electronic transitions of the molecule.
Spin Multiplicities in Vanadium Fluoride Clusters
For open-shell systems like many vanadium fluoride clusters, determining the correct spin multiplicity of the ground state is a critical step in computational studies. Vanadium's multiple oxidation states and d-electron configurations can lead to several possible spin states with close energies.
DFT calculations are performed for various possible spin multiplicities, and the state with the lowest energy is typically identified as the ground state. It is essential to ensure that the calculated wavefunction is not significantly spin-contaminated, which can be an issue with some DFT functionals for open-shell systems. The spin multiplicity has a profound effect on the geometry, energy, and reactivity of the cluster. For example, studies on pure vanadium sub-nano clusters have shown that the spin multiplicity can alternate with the number of vanadium atoms.
Ab Initio and Multireference Methods for Electronic States
While DFT is a powerful tool, for systems with strong electron correlation or for describing excited electronic states, more sophisticated ab initio methods are often necessary. Molecules containing transition metals like vanadium often exhibit near-degeneracy of their d-orbitals, which can lead to a multireference character in their wavefunction.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation than standard DFT. However, these methods are computationally more demanding.
For systems where a single-determinant wavefunction is a poor approximation (indicative of strong static correlation), multireference methods are required. These methods, such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2), explicitly treat the most important electronic configurations. Such approaches are essential for accurately describing the potential energy surfaces of bond-breaking processes, electronically excited states, and the complex electronic structure of many transition metal compounds. Multireference methods have been successfully applied to study the electronic states of various vanadium-containing molecules, providing valuable insights into their photochemistry and spectroscopy.
Modeling of Reaction Pathways and Ligand Exchange Processes
Computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the intricate reaction pathways and ligand exchange mechanisms in vanadium fluoride chemistry. These studies are vital for applications ranging from catalysis to materials science.
DFT simulations have been employed to investigate the leaching of vanadium from minerals like black shale. These models show that the process is controlled by chemical reactions, specifically the removal of structural oxygen atoms from the vanadium coordination sphere. The synergy between H⁺ and F⁻ ions is critical; they facilitate the destruction of V-O octahedra, leading to the formation of six-coordinated [VF6] complexes and the breaking of V-O bonds to form new V-F bonds. researchgate.net In fluorine-containing solutions, the ionic state of vanadium is dynamic and depends on the concentration of H⁺ and F⁻. Computational studies have mapped the reversible coordination processes for both V(IV) and V(V), illustrating the equilibrium between various aquated and fluorinated species. researchgate.net
Table 1: Reversible Coordination Processes for Vanadium in Fluorine-Containing Solutions researchgate.net
| Oxidation State | Reversible Coordination Pathway |
|---|---|
| V(IV) | VF₆²⁻ ⇄ VF₅⁻ ⇄ VF₄ ⇄ VF₃⁺ ⇄ VF₃(OH) ⇄ VOF₂ ⇄ VOF⁺ ⇄ VO²⁺ |
| V(V) | VF₆⁻ ⇄ VF₅ ⇄ VF₄⁺ ⇄ VF₄(OH) ⇄ VOF₃ ⇄ VOF₂⁺ ⇄ VOF₂(OH) ⇄ VO₂F ⇄ VO₂⁺ |
Ligand exchange and complex formation are central to the catalytic activity of vanadium compounds. Vanadium(V) oxide trifluoride (VOF₃) serves as a precursor for various six-coordinate complexes. soton.ac.uk Its reaction with donor ligands like 2,2-bipyridyl or triphenylphosphine (B44618) oxide results in the formation of [VOF₃(L-L)] or [VOF₃(L)₂] type complexes. soton.ac.uk Theoretical studies help to understand the stability and geometry of these compounds. For instance, unstable complexes with ether and thioether ligands have been observed to decompose through the fluorination of the ligands, a process that can be modeled to understand the reaction mechanism. soton.ac.uk Furthermore, vanadium(III) oxide has been identified as a catalyst for the direct C(sp³)–H fluorination using Selectfluor, a reaction pathway of significant interest in synthetic chemistry. nih.gov
Prediction and Analysis of Magnetic Properties
The prediction and analysis of magnetic properties are key areas of computational research on vanadium fluorides, many of which exhibit interesting magnetic behaviors due to the presence of unpaired d-electrons in vanadium ions.
Theoretical calculations are essential for understanding the magnetic ordering observed in many vanadium fluoride compounds at low temperatures. Vanadium(III) fluoride (VF₃), for example, is known to order magnetically, and its magnetic moment indicates the presence of two unpaired electrons, consistent with a d² configuration for V(III). wikipedia.org Similarly, computational studies on vanadium(III) fluorides with chain-like crystal structures have helped to characterize their antiferromagnetic behavior. researchgate.net
DFT calculations are widely used to predict the magnetic ground state and properties of novel materials. For 2D vanadium-based materials like vanadium dichalcogenides (VX₂, where X = S, Se, Te), theoretical investigations have determined that the ferromagnetic (FM) state is the ground state for monolayers. nih.govresearchgate.net These studies involve calculating the total energy difference between the FM and antiferromagnetic (AFM) states. nih.gov From these foundational calculations, key magnetic parameters can be derived.
Table 2: Calculated Magnetic Properties of Vanadium Dichalcogenide Monolayers nih.gov
| Compound | Magnetic Moment of V ion (μB) | Ground State |
|---|---|---|
| VS₂ | 1.267 | Ferromagnetic |
| VSe₂ | 1.435 | Ferromagnetic |
| VTe₂ | 1.679 | Ferromagnetic |
Advanced Applications and Research Directions in Vanadium Fluoride Chemistry
Catalytic Applications in Chemical Synthesis
Vanadium compounds, in general, are recognized for their catalytic prowess in a variety of organic transformations. While specific research singling out Divanadium(5+) pentafluoride as a catalyst is not abundant, its properties as a strong Lewis acid and a powerful fluorinating agent suggest its potential in several catalytic processes. wikipedia.org
This compound is a highly reactive compound known for its ability to fluorinate organic substances. wikipedia.org This reactivity is fundamental to its potential role in fluorination reactions. As a strong fluorinating agent, it can introduce fluorine atoms into organic molecules, a process of significant interest in the pharmaceutical and materials science industries due to the unique properties conferred by fluorine substitution. wikipedia.orgscripps.edu
While direct catalytic applications of this compound in polymerization are not extensively documented, the broader family of vanadium complexes has been a subject of investigation in olefin polymerization. maastrichtuniversity.nlresearchgate.netacs.org These catalysts are often used in Ziegler-Natta systems. The Lewis acidity of VF5 could, in principle, allow it to act as a catalyst or co-catalyst in certain polymerization reactions, such as the polymerization of vinylidene fluoride (B91410). rsc.org
Table 1: Catalytic Performance of Vanadium Compounds in Select Reactions
| Catalyst System | Reaction Type | Substrate | Product | Key Findings |
| Vanadium(III) oxide / Selectfluor | C(sp3)–H Fluorination | Cyclododecane | Fluorocyclododecane | Vanadium(V) complexes were found to be inactive for this specific reaction, while V(III) oxide was an effective catalyst. nih.gov |
| Vanadium-based complexes | Olefin Polymerization | Ethylene | Polyethylene | Vanadium catalysts are known for producing polymers with specific characteristics, though deactivation can be an issue. acs.org |
Note: This table includes data on various vanadium compounds to illustrate the catalytic potential within this class of materials, due to limited specific data on this compound as a catalyst.
Vanadium-based catalysts are well-established in the field of alkane oxidation. researchgate.net The vanadium(V) oxidation state is considered crucial for the catalytic activity in these reactions. researchgate.net Supported vanadium oxide catalysts are extensively studied for the oxidative dehydrogenation of light alkanes. core.ac.uk While this compound is not commonly cited as the primary catalyst, its V5+ oxidation state aligns with the requirements for such catalytic cycles. The high reactivity of VF5, however, might pose challenges in controlling the selectivity of the oxidation process. Research in this area often focuses on supported vanadia catalysts where the interaction with the support material modulates the reactivity and stability of the active vanadium species. researchgate.net
Precursor Chemistry for Novel Inorganic Materials
The utility of this compound extends to its role as a precursor in the synthesis of advanced inorganic materials, particularly those containing fluorine.
While the direct use of this compound as a precursor for the synthesis of fluoropolymers is not a widely reported industrial process, its powerful fluorinating capabilities are relevant. wikipedia.org The synthesis of fluoropolymers often involves the polymerization of fluorinated monomers. rsc.org
In the realm of surface modification, direct fluorination of polymers using fluorine gas is a known technique to enhance surface properties. dovepress.com Although the use of VF5 for this purpose is not explicitly detailed in the available research, its strong fluorinating nature suggests it could be a potent agent for altering the surface chemistry of polymeric materials, potentially improving properties like chemical resistance and reducing surface energy. dovepress.com
A significant area of research is the synthesis of noncentrosymmetric (NCS) vanadium oxide-fluoride materials, which are of interest for their potential applications in nonlinear optics and other advanced technologies. The synthesis of these materials often involves hydrothermal or solvothermal methods starting from vanadium pentoxide (V2O5) and a fluoride source, such as hydrofluoric acid (HF). missouristate.edunih.govsemanticscholar.org In such reaction environments, it is conceivable that Vanadium(V) fluoride is formed in situ and acts as a key intermediate or precursor that leads to the final oxide-fluoride crystal structure. These syntheses can yield complex structures with mixed valency (V4+/V5+) and ordered arrangements of oxide and fluoride anions. missouristate.edu
Table 2: Examples of Noncentrosymmetric Vanadium Oxide-Fluoride Materials
| Compound | Synthesis Precursors | Key Structural Feature | Potential Application |
| Li3VOF5 | V2O5, Oxalic Acid, LiF, HF | Isolated [VOF5]3- acentric octahedral units | Second-Harmonic Generation |
| NaVOF4(H2O) | V2O5, NaCl, HF | Polar vanadium aqua-oxide-fluoride octahedra | Nonlinear Optics |
Applications in Energy Storage Technologies
Vanadium plays a crucial role in modern energy storage solutions, most notably in Vanadium Redox Flow Batteries (VRFBs). wikipedia.orgvanitec.org These batteries utilize the ability of vanadium to exist in four different oxidation states (V2+, V3+, V4+, V5+) in an aqueous electrolyte to store and release energy. wikipedia.org The electrolyte is typically prepared by dissolving vanadium pentoxide (V2O5) in sulfuric acid. wikipedia.org
Currently, there is no direct reported application of this compound in the electrolytes of commercial VRFBs. The chemistry of these batteries relies on aqueous vanadium sulfate (B86663) or chloride solutions. mdpi.com However, research into new electrode materials and electrolyte compositions for other types of batteries, such as potassium-ion batteries, has explored the use of potassium vanadium fluorides. nih.gov In one study, the reversible V3+/V4+ redox couple was found to be active, while the V4+/V5+ couple was largely irreversible, highlighting the challenges in utilizing the V5+ state in this specific fluoride-based battery chemistry. nih.gov Doping of electrode materials with vanadium and fluorine has also been investigated to enhance the performance of supercapacitors. acs.org
Table 3: Overview of Vanadium's Role in Energy Storage
| Technology | Role of Vanadium | Common Vanadium Source | Status |
| Vanadium Redox Flow Battery (VRFB) | Active species in electrolyte (V2+, V3+, V4+, V5+) | Vanadium Pentoxide (V2O5) | Commercialized |
| Potassium-Ion Battery | Potential cathode material (Potassium Vanadium Fluorides) | Vanadium Fluorides (e.g., K3VF6) | Research Stage |
| Supercapacitors | Dopant in electrode materials (e.g., CoMoO4) | Vanadium and Fluorine sources | Research Stage |
Role in Vanadium Extraction Processes
Fluoride compounds play a crucial role as activators in the hydrometallurgical extraction of vanadium from its ores, particularly from complex sources like vanadium-bearing shale and stone coal. mdpi.comadvanceseng.com In these minerals, vanadium is often locked within the crystal lattice of aluminosilicates, making it difficult to leach with acid alone. mdpi.com
The addition of fluoride-bearing agents, such as Calcium Fluoride (CaF₂) and Sodium Fluoride (NaF), significantly enhances the efficiency of vanadium leaching in acidic solutions. mdpi.comadvanceseng.commdpi.com This process, known as fluoride activation, accelerates the breakdown of the mineral matrix, thereby liberating the entrapped vanadium. mdpi.commdpi.com
Studies have demonstrated a direct correlation between the dosage of the fluoride activator and the vanadium leaching rate. For example, in the acid leaching of stone coal, the vanadium leaching rate increased to 90% with the addition of 5% CaF₂. mdpi.com Similarly, another study achieved a 92.93% vanadium leaching rate from V-bearing shale using 3% CaF₂ in a sulfuric acid system enhanced by ultrasound. advanceseng.com The primary function of the fluoride is to react with silicon and aluminum within the mineral's silicate (B1173343) structure, effectively destroying the lattice and releasing the vanadium. mdpi.comnih.gov
Table 2: Effect of Fluoride Activator (CaF₂) on Vanadium Leaching Efficiency
| Activator Dosage (% CaF₂) | Leaching Efficiency (%) | Leaching Conditions |
|---|---|---|
| 0% | 85.15% | 28% H₂SO₄, 1% MnO₂, 4h, 500 rpm |
| 1% - 4% | Increasing | 28% H₂SO₄, 1% MnO₂, 4h, 500 rpm |
| 3% | 92.93% | 15 vol% H₂SO₄, 95°C, 30 min (ultrasonic) |
| 5% | 90% | 20% H₂SO₄, 90°C |
Data compiled from various studies on fluoride-assisted vanadium leaching. mdpi.comadvanceseng.commdpi.com
The mechanism of fluoride-assisted dissolution is a multi-step electrochemical process occurring at the mineral surface. Density Functional Theory (DFT) calculations have provided insight into these mechanisms at a quantum-chemical level. mdpi.com
The process begins with the adsorption of hydrogen ions (H⁺) from the acid onto oxygen atoms on the mineral surface, leading to hydroxylation. mdpi.com In the presence of a fluoride activator, fluoride ions (F⁻) are adsorbed onto surface cations, such as aluminum (Al³⁺) and silicon (Si⁴⁺). mdpi.com This adsorption catalyzes the formation of water molecules and promotes the dissolution of these cations by forming stable fluoro-complexes (e.g., Al-F complexes). mdpi.comnih.gov
The formation of these complexes weakens and breaks the strong Al-O and Si-O bonds that form the backbone of the aluminosilicate (B74896) mineral structure. mdpi.comnih.gov The destruction of this framework exposes the vanadium, which can then be more easily dissolved by the acid. mdpi.com In some cases, vanadium itself can form complexes with fluoride, such as [VF₆], which facilitates its removal from the mineral lattice and transfer into the leaching solution. researchgate.net This synergistic action of H⁺ and F⁻ ions is the key to the high efficiency of fluoride-activated leaching processes. mdpi.comresearchgate.net
Future Directions in the Synthesis and Characterization of Polynuclear Vanadium Fluoride Compounds
The future of vanadium fluoride chemistry is moving towards the design and synthesis of more complex, polynuclear structures. These compounds, which contain multiple vanadium centers linked by fluoride or other bridging ligands, offer the potential for novel magnetic, electronic, and catalytic properties.
Research in this area involves exploring new synthetic routes, such as solvothermal methods, to create unique structural motifs. An example is the synthesis of a hybrid vanadium(III) fluoride, [C₄H₁₂N₂]₃[V₇F₂₇], which features an unusual chain structure based on a pyrochlore-like building unit. researchgate.net The characterization of such complex structures requires a combination of advanced techniques, including single-crystal X-ray diffraction, IR spectroscopy, and computational modeling. nih.gov
Future work will likely focus on:
Developing low-temperature synthesis routes , such as liquid-phase fluorolytic methods, to create phase-pure materials like LiVPO₄F and Na₃V₂(PO₄)₂F₃ while avoiding issues like fluorine evaporation that occur at higher temperatures. rsc.org
Synthesizing novel cluster compounds , such as mixed-valent dodecanuclear vanadium clusters, and studying their structural and electronic properties. nih.gov
Investigating the magnetic properties of polynuclear vanadium(III) fluorides, which can exhibit interesting behaviors due to the S=1 spin chain structure.
Exploring the catalytic potential of these complex fluoride compounds, leveraging the multiple vanadium centers and tunable electronic structures.
The continued exploration of polynuclear vanadium fluorides promises to uncover new materials with unique properties, further expanding the applications of vanadium chemistry in advanced materials and technology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
